Tebufenozide-1-hydroxyethyl

Overview

Description

Tebufenozide-1-hydroxyethyl: is a derivative of tebufenozide, an insect growth regulator that acts as an agonist of the ecdysone receptor, causing premature molting in larvae. This compound is primarily used to control caterpillar pests in agriculture, particularly those of the order Lepidoptera .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tebufenozide-1-hydroxyethyl involves the reaction of tebufenozide with specific reagents to introduce the hydroxyethyl group. The detailed synthetic route includes:

Starting Material: Tebufenozide.

Reagents: Hydroxyethylating agents such as ethylene oxide or ethylene glycol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Tebufenozide-1-hydroxyethyl undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to the hydroxyethyl group.

Substitution: Replacement of the hydroxyethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

Tebufenozide-1-hydroxyethyl has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of hydroxyethylation on the activity of insect growth regulators.

Biology: Investigated for its effects on the molting process in various insect species.

Industry: Used in the formulation of insecticides for agricultural use, particularly in controlling caterpillar pests

Mechanism of Action

Tebufenozide-1-hydroxyethyl exerts its effects by acting as an agonist of the ecdysone receptor, a key regulator of the molting process in insects. The compound binds to the receptor, mimicking the natural molting hormone ecdysone, and induces premature molting. This leads to the disruption of the insect’s development and ultimately its death .

Comparison with Similar Compounds

Tebufenozide: The parent compound, also an ecdysone agonist.

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.

Halofenozide: A related compound with a different substitution pattern on the benzoyl group

Uniqueness: Tebufenozide-1-hydroxyethyl is unique due to the presence of the hydroxyethyl group, which can influence its binding affinity to the ecdysone receptor and its overall insecticidal activity. This modification can potentially enhance its selectivity and reduce its toxicity to non-target organisms .

Biological Activity

Tebufenozide-1-hydroxyethyl is a metabolite of the insect growth regulator tebufenozide, which is primarily used in agriculture to control lepidopteran pests. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and ecological implications based on diverse research findings.

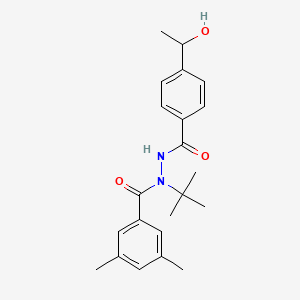

- Chemical Name : N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide

- CAS Number : 163860-36-4

- Molecular Formula : C22H28N2O3

- Molecular Weight : 368.4693 g/mol

Tebufenozide acts as an agonist of the ecdysone receptor, a key component in the molting process of insects. By mimicking the natural molting hormone, it disrupts normal development in target species, leading to premature molting and eventual mortality. The compound's efficacy is particularly noted against lepidopteran larvae, making it a valuable tool in integrated pest management strategies.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of tebufenozide on human cell lines. A significant study demonstrated that tebufenozide induces G1/S cell cycle arrest and apoptosis in HeLa cells. The mechanism involves:

- Downregulation of Cyclin E and CDK2 : This leads to cell cycle arrest.

- Upregulation of p53 and Bax : These proteins are crucial for initiating apoptosis.

- Mitochondrial Pathway Activation : Changes in mitochondrial permeability and reduced ATP production were observed, indicating that tebufenozide influences mitochondrial function as part of its cytotoxic mechanism .

Table 1: Summary of Cytotoxic Mechanisms Induced by Tebufenozide

| Mechanism | Effect |

|---|---|

| Cell Cycle Arrest | G1/S phase arrest |

| Apoptosis | Induction via p53 and Bax |

| Mitochondrial Dysfunction | Reduced ATP production |

| Protein Regulation | Downregulation of Bcl-2 |

Ecological Impact

Tebufenozide is classified as having low acute toxicity to mammals but exhibits significant effects on target insect populations. Its environmental persistence varies; it is moderately persistent in soil but can degrade under certain conditions. The compound has been shown to have limited direct effects on non-target aquatic communities, suggesting a relatively safe profile for its use in agricultural settings .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the health effects associated with tebufenozide exposure. The findings indicated that while there are some cytotoxic effects observed in human cells, the overall risk to human health is low due to its rapid absorption and excretion, with no evidence of carcinogenicity or developmental toxicity .

Case Study 2: Aquatic Ecosystems

Research investigating the impact of tebufenozide on aquatic ecosystems revealed that while it primarily targets lepidopteran larvae, its application does not significantly disrupt aquatic communities. This study supports the notion that tebufenozide can be used effectively in pest management without substantial ecological detriment .

Properties

IUPAC Name |

N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYYPMIBMOCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163860-36-4 | |

| Record name | RH-1788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.